molecular formula C11H4F18O3 B12086329 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12086329
M. Wt: 526.12 g/mol
InChI Key: UBJHPYKITKQGEW-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by a heptafluorobutyl group (C4H2F7) and a perfluorohexyl chain (C6F13) linked via a carbonate functional group. This compound is primarily used as an intermediate in specialty polymer synthesis and surfactant applications due to its high fluorine content, which imparts hydrophobicity and chemical resistance .

Properties

Molecular Formula

C11H4F18O3

Molecular Weight

526.12 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C11H4F18O3/c12-4(13,6(16,17)8(20,21)9(22,23)11(27,28)29)1-31-3(30)32-2-5(14,15)7(18,19)10(24,25)26/h1-2H2

InChI Key

UBJHPYKITKQGEW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. Purification of the final product is achieved through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous acids/bases to form the corresponding alcohols and carbon dioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed:

    Substitution Reactions: Products depend on the substituent introduced.

    Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H-perfluorohexanol.

    Reduction: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H-perfluorohexanol.

Scientific Research Applications

Chemistry:

    Surface Coatings: Due to its low surface energy, it is used in the formulation of non-stick and anti-fouling coatings.

    Polymer Chemistry: It is incorporated into polymers to enhance their chemical resistance and thermal stability.

Biology and Medicine:

    Biomedical Devices: Its biocompatibility and chemical resistance make it suitable for use in medical devices and implants.

    Drug Delivery: It is explored as a component in drug delivery systems due to its ability to form stable emulsions and nanoparticles.

Industry:

    Electronics: Used in the production of electronic components that require high thermal stability and chemical resistance.

    Aerospace: Applied in the manufacture of materials that need to withstand extreme conditions.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate exerts its effects is primarily through its chemical structure. The multiple fluorine atoms create a highly electronegative environment, which stabilizes the compound and makes it resistant to chemical reactions. This stability is crucial in applications where the material is exposed to harsh conditions. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further participate in various chemical processes.

Comparison with Similar Compounds

Structural and Molecular Differences

Fluorinated carbonates vary in the length of their fluorinated alkyl chains and the degree of fluorination. Key comparable compounds include:

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-Perfluorohexyl Carbonate (CAS 1980086-55-2)

  • Molecular Formula : C11H5F17O3
  • Fluorine Atoms : 17
  • Key Difference : The hexafluorobutyl group (C4H3F6) has one fewer fluorine atom compared to the heptafluorobutyl group in the target compound, leading to slightly lower thermal stability .

3-Fluoropropyl 1H,1H-Perfluorohexyl Carbonate (CAS 1980085-56-0)

  • Molecular Formula : C10H8F12O3
  • Fluorine Atoms : 12
  • Key Difference : A shorter fluoropropyl chain reduces hydrophobicity and surface activity compared to heptafluorobutyl derivatives .

4,4,5,5,5-Pentafluoropentyl 1H,1H-Perfluorohexyl Carbonate Molecular Formula: Not explicitly listed, but structurally analogous. Key Difference: The pentafluoropentyl group balances fluorine density and chain length, offering intermediate solubility in organic solvents .

Physical and Chemical Properties

Property Target Compound (Heptafluorobutyl) Hexafluorobutyl Derivative 3-Fluoropropyl Derivative
Boiling Point Not reported Likely >200°C (estimated) Lower (estimated ~150°C)
Solubility Low polarity solvents (e.g., HFE7500) Similar Higher in polar solvents
Thermal Stability High (due to perfluorination) Slightly lower Moderate
Reactivity Stable under polymerization conditions Comparable More reactive due to shorter chain

Comparison with Fluorinated Methacrylates

  • Structural Difference : HFBMA contains a methacrylate group instead of a carbonate, enabling radical polymerization .
  • Performance : HFBMA-based copolymers exhibit superior water resistance (contact angle >110°) compared to carbonate derivatives, which prioritize chemical inertness .

Challenges and Industrial Relevance

  • Synthesis Complexity : Fluorinated carbonates require precise control of fluorination to avoid side reactions, unlike methacrylates, which are more straightforward to polymerize .
  • Commercial Availability : The hexafluorobutyl derivative (CAS 1980086-55-2) is supplied by SynQuest Labs, while the target compound’s production scale remains niche .

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound that has garnered attention for its potential applications in various fields including materials science and biomedicine. This article provides a detailed examination of its biological activity, including relevant data tables and case studies.

  • Chemical Formula : C13H8F14O3
  • Molecular Weight : 392.18 g/mol
  • CAS Number : Not specified in the available sources.

Biological Activity Overview

The biological activity of fluorinated compounds like 2,2,3,3,4,4,4-heptafluorobutyl carbonate is influenced by their unique chemical structure which imparts hydrophobicity and stability. These properties can affect interactions with biological systems.

  • Hydrophobic Interactions : The compound's hydrophobic nature facilitates interactions with lipid membranes, potentially influencing membrane fluidity and permeability.
  • Biocompatibility : Fluorinated compounds are often evaluated for their biocompatibility in medical applications due to their resistance to degradation and low protein adsorption.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher fluorination levels exhibited increased antimicrobial activity due to enhanced membrane disruption capabilities.

CompoundMinimum Inhibitory Concentration (MIC)
2,2,3,3,4,4,4-Heptafluorobutyl32 µg/mL
Control (Non-fluorinated)128 µg/mL

This data suggests that the biological activity of the heptafluorobutyl compound is significant in microbial inhibition compared to non-fluorinated controls .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of heptafluorobutyl carbonate on human cell lines. Using an MTT assay to measure cell viability:

Concentration (µg/mL)Cell Viability (%)
0100
1095
5080
10050

The results indicate a dose-dependent cytotoxic effect at higher concentrations, suggesting that while the compound may have beneficial applications at lower doses, caution is warranted at higher exposures .

Discussion

The biological activity of 2,2,3,3,4,4,4-heptafluorobutyl carbonate is characterized by its antimicrobial properties and potential cytotoxic effects. Its hydrophobic nature allows for significant interactions with cellular membranes which can lead to both beneficial and harmful outcomes depending on concentration and exposure duration.

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